molecular formula C9H7NO B073935 Isoquinoline N-oxide CAS No. 1532-72-5

Isoquinoline N-oxide

Cat. No. B073935
CAS RN: 1532-72-5
M. Wt: 145.16 g/mol
InChI Key: RZIAABRFQASVSW-UHFFFAOYSA-N
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Patent
US06825347B2

Procedure details

To a solution of isoquinoline (76.93 g, 595.6 mmol) in acetic acid (520 mL) was added portionwise every 10 min. 33.6 g of sodium perborate, NaBO3.4H2O. Over a 1 hour period a total of 201.6 g (1.31 mole) of perborate was added. The resulting mixture was stirred at 60° C. for 24 hours after which acetic acid was removed by passing a stream of air over the surface of the liquid contained in a large flat vessel overnight. The remaining solid was dissolved in 1 L of water and the solution neutralized with solid sodium bicarbonate. The solution was extracted with chloroform (3×300 mL) and the organic extracts dried over magnesium sulfate. Chloroform was evaporated and the residual white solid was redissolved in chloroform and precipitated by addition of hexane to give 65 g (75%) of the N-oxide: mp 138-140° C. (lit mp 141-142° C.)
Quantity
76.93 g
Type
reactant
Reaction Step One
Quantity
520 mL
Type
solvent
Reaction Step One
Quantity
33.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
NaBO3.4H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
201.6 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
75%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][N:2]=1.B(O[O-])=[O:12].[Na+].[B-]1(O)(O)OO[B-](O)(O)OO1>C(O)(=O)C>[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][N+:2]=1[O-:12] |f:1.2|

Inputs

Step One
Name
Quantity
76.93 g
Type
reactant
Smiles
C1=NC=CC2=CC=CC=C12
Name
Quantity
520 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
33.6 g
Type
reactant
Smiles
B(=O)O[O-].[Na+]
Step Three
Name
NaBO3.4H2O
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
201.6 g
Type
reactant
Smiles
[B-]1(OO[B-](OO1)(O)O)(O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed
DISSOLUTION
Type
DISSOLUTION
Details
The remaining solid was dissolved in 1 L of water
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with chloroform (3×300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic extracts dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Chloroform was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residual white solid was redissolved in chloroform
CUSTOM
Type
CUSTOM
Details
precipitated by addition of hexane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1=[N+](C=CC2=CC=CC=C12)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 65 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 109%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.